

# Eriocalyxin B mechanism of action

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## Compound of Interest

Compound Name: Eriocalyxin B

Cat. No.: B1256976

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An In-depth Technical Guide on the Core Mechanism of Action of **Eriocalyxin B**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Eriocalyxin B** (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal herb *Isodon eriocalyx*[1]. It has garnered significant attention in the scientific community for its potent and broad-spectrum anti-cancer activities demonstrated against a range of malignancies, including leukemia, pancreatic cancer, breast cancer, and colon cancer[1][2][3][4]. EriB's multifaceted mechanism of action, which involves the direct targeting of key oncogenic transcription factors, induction of cellular stress, and inhibition of tumor-supportive processes, makes it a promising candidate for further drug development. This guide provides a detailed technical overview of its core mechanisms, supported by quantitative data, experimental methodologies, and visual signaling pathways.

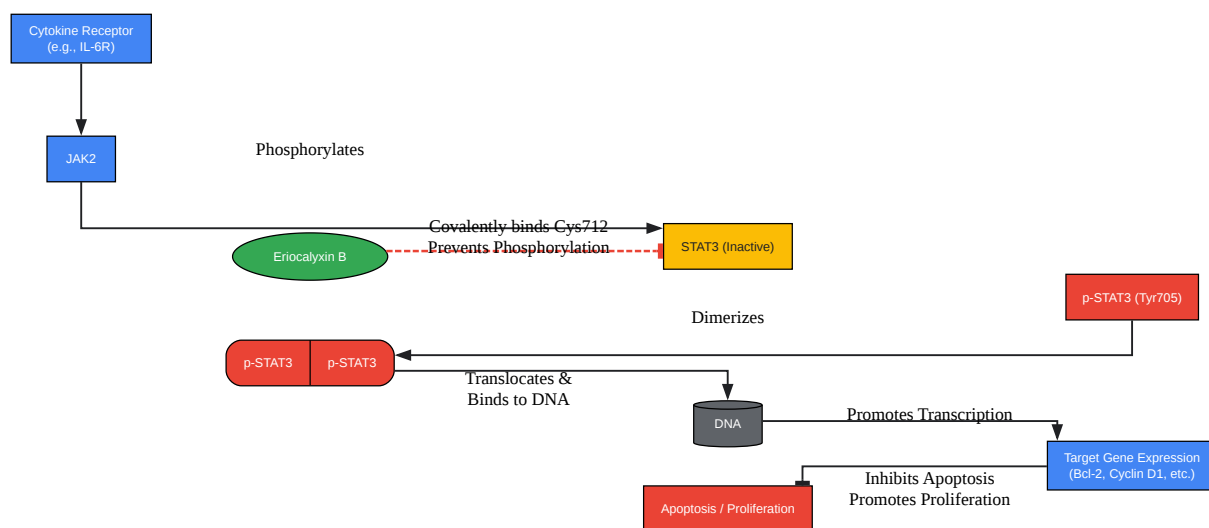
## Core Mechanisms of Action

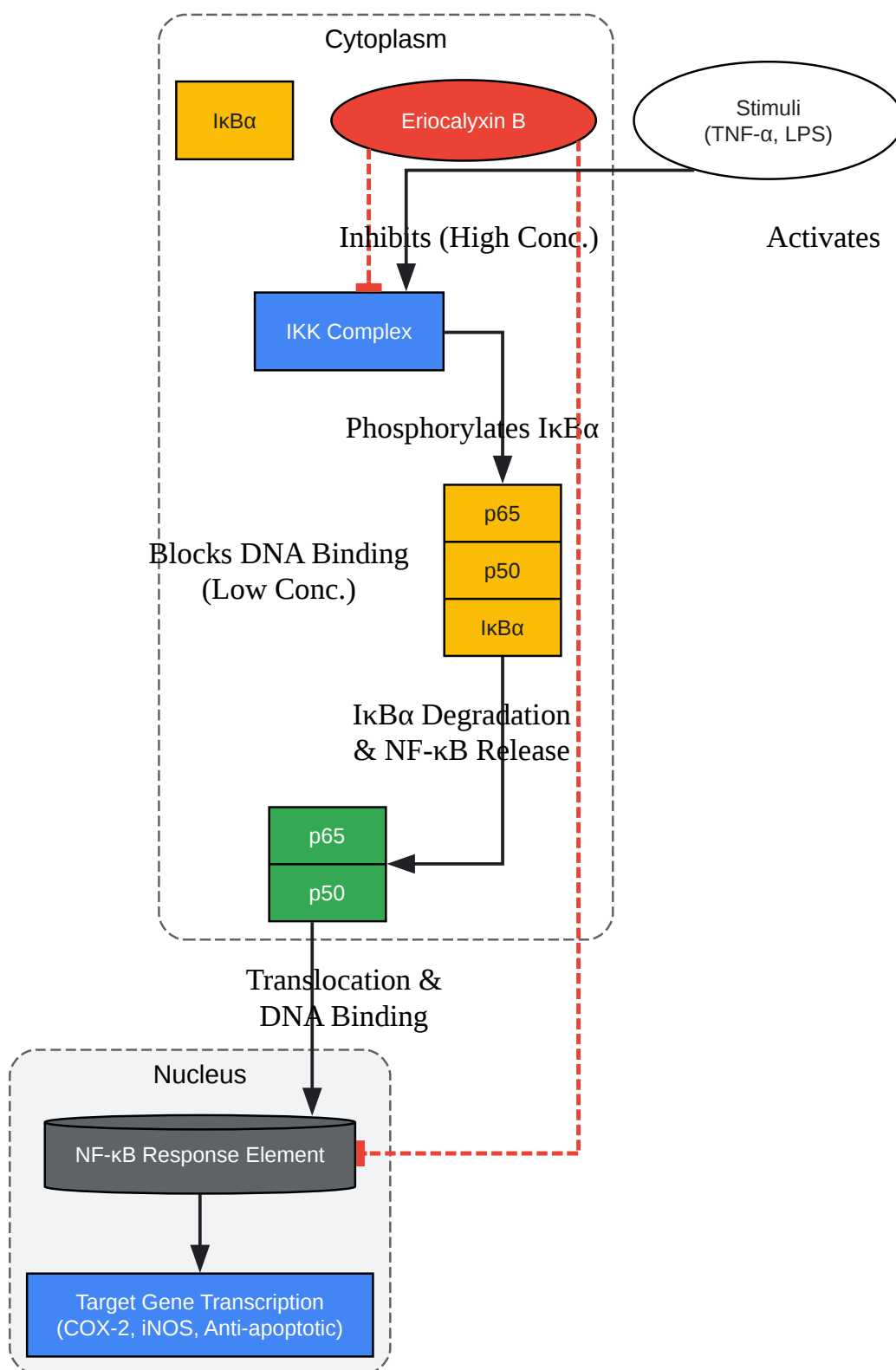
EriB exerts its anti-tumor effects through a complex interplay of several mechanisms, primarily centered around the induction of apoptosis, inhibition of pivotal signaling pathways, and generation of oxidative stress.

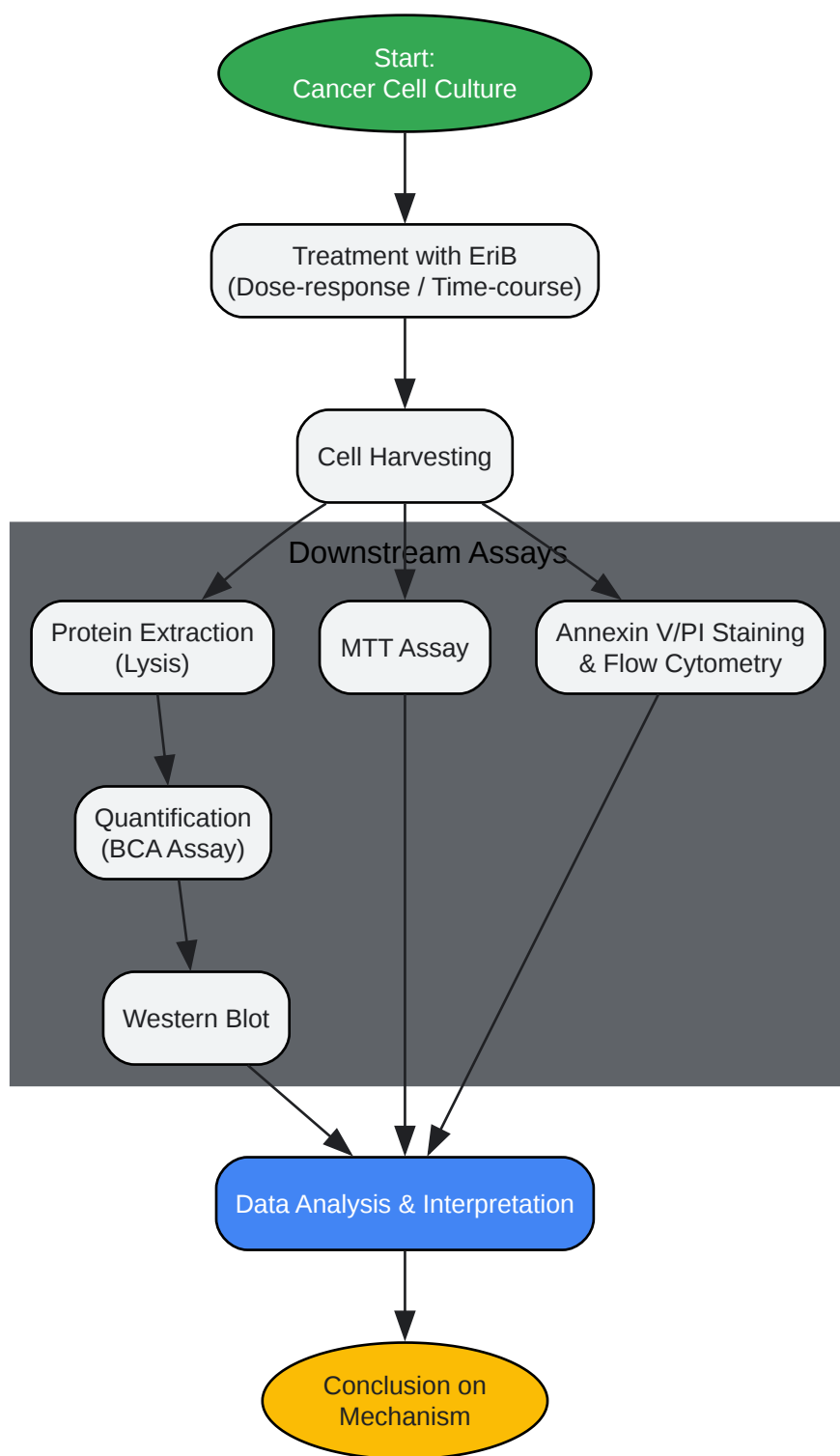
## Direct Inhibition of Key Transcription Factors

A unique aspect of EriB's action is its ability to directly interact with and inhibit critical transcription factors that drive cancer cell proliferation and survival.

a) STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. EriB is a potent and specific inhibitor of the STAT3 signaling pathway[5]. The mechanism is direct covalent interaction; EriB contains two  $\alpha,\beta$ -unsaturated carbonyl groups that react with thiol groups on cysteine residues[5][6]. Specifically, EriB covalently binds to Cysteine 712 (Cys712) in or near the SH2 domain of the STAT3 protein[6][7]. This modification prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases (like JAK2), thereby blocking its activation, dimerization, and nuclear translocation[4][5][7][8]. The inhibition of STAT3 signaling leads to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1[2]. This direct targeting has been observed in triple-negative breast cancer (TNBC) and colon cancer cells[2][4][9].







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